



# Application Note: DUB Activity Assays Using a USP30 Inhibitor as a Control

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Compound of Interest		
Compound Name:	USP30 inhibitor 11	
Cat. No.:	B2526575	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

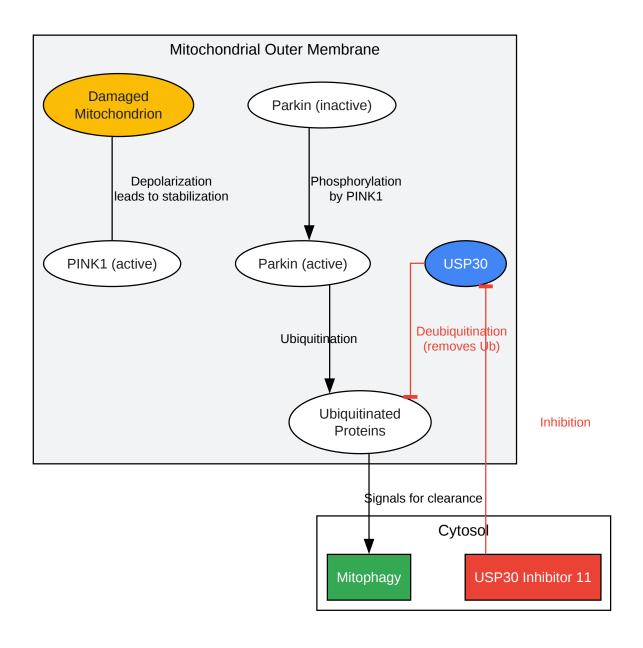
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial and peroxisomal membranes.[1][2] It plays a critical role in cellular homeostasis by counteracting the ubiquitination of surface proteins on these organelles, thereby suppressing their degradation through autophagy.[3][4] Specifically, USP30 antagonizes the PINK1/Parkin-mediated mitophagy pathway, which is responsible for the clearance of damaged mitochondria.[1][4] Dysregulation of USP30 activity is implicated in various pathologies, including neurodegenerative diseases like Parkinson's Disease and certain cancers, making it a compelling therapeutic target.[3][5]

The development of potent and selective USP30 inhibitors is a key focus in drug discovery.[6] To characterize these inhibitors, robust and reproducible assays are essential. This document provides detailed protocols for three key types of assays: a biochemical assay to determine enzymatic inhibition (IC50), a cell-based target engagement assay to confirm inhibitor binding in a cellular context, and a functional cellular assay to measure the downstream consequences of USP30 inhibition. A selective small-molecule inhibitor, such as **USP30 inhibitor 11** or a well-characterized benzosulphonamide compound, is used as a control to validate assay performance and quantify biological effects.

### **USP30's Role in the Mitophagy Pathway**



Damaged mitochondria with a depolarized membrane potential accumulate the kinase PINK1 on their outer surface. PINK1 phosphorylates ubiquitin (Ub) and the E3 ligase Parkin at Serine 65, leading to Parkin's recruitment and activation.[2] Activated Parkin poly-ubiquitinates various mitochondrial outer membrane proteins, flagging the damaged organelle for autophagic clearance. USP30 counteracts this process by cleaving these ubiquitin chains, thus inhibiting mitophagy.[4] Pharmacological inhibition of USP30 is therefore a strategy to enhance the clearance of damaged mitochondria.[3][7]



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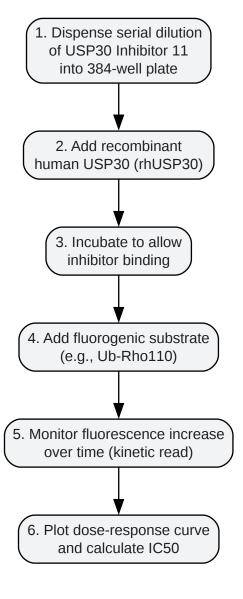


Caption: USP30 signaling pathway in mitophagy.

### Part 1: Biochemical DUB Activity Assay

This assay quantifies the enzymatic activity of recombinant USP30 by measuring the cleavage of a fluorogenic ubiquitin substrate. It is the primary method for determining an inhibitor's potency (IC50).

Principle: The assay utilizes a substrate like Ubiquitin-Rhodamine110 (Ub-Rho110), where the fluorophore is quenched when conjugated to ubiquitin.[8][9] Upon cleavage by active USP30, Rhodamine110 is released, producing a fluorescent signal proportional to enzyme activity.[8] By measuring fluorescence across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.





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**Caption:** Workflow for the biochemical USP30 activity assay.

#### **Protocol: In Vitro USP30 Activity Assay**

Adapted from protocols described in biochemical characterizations of USP30 inhibitors.[9][10]

- Inhibitor Preparation: Prepare a serial 1:3 dilution series of "USP30 inhibitor 11" in 100% DMSO, starting from a high concentration (e.g., 10 mM).
- Plate Preparation: Using an acoustic liquid handler, dispense 25-75 nL of each inhibitor concentration from the dilution series into a black, low-binding 384-well assay plate. Also include wells with DMSO only for "no inhibitor" (100% activity) and "no enzyme" (background) controls.
- Enzyme Addition: Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM potassium glutamate, 0.1 mM TCEP, 0.03% bovine gamma globulin). Dilute recombinant human USP30 (rhUSP30) in the assay buffer to a final concentration of approximately 1-5 nM. Add the enzyme solution to each well containing the inhibitor and DMSO controls.
- Inhibitor Incubation: Gently mix the plate and incubate for 30-60 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Substrate Addition & Measurement: Prepare the fluorogenic substrate (e.g., Ub-Rho110) in assay buffer to a final concentration of 100 nM. Add the substrate solution to all wells to initiate the reaction.
- Data Acquisition: Immediately place the plate in a plate reader pre-set to 37°C. Measure the fluorescence kinetically for 30-60 minutes, with excitation at 485 nm and emission at 535 nm. [8]
- Data Analysis:
  - Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
  - Subtract the background reading (no enzyme control) from all other wells.



- Normalize the data by setting the DMSO-only control as 100% activity and a high concentration of inhibitor as 0% activity.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

**Data Presentation: Sample IC50 Determination** 

Inhibitor Conc. (nM)	% Inhibition (Mean ± SD)
1000	98.5 ± 1.2
333	97.1 ± 2.5
111	92.4 ± 3.1
37	75.3 ± 4.5
12.3	48.9 ± 5.0
4.1	20.1 ± 3.8
1.37	5.6 ± 2.1
0 (DMSO)	0 ± 1.8
Calculated IC50	12.6 nM

Note: Data are representative. Potent USP30 inhibitors typically exhibit IC50 values in the low nanomolar range.[9][11][12]

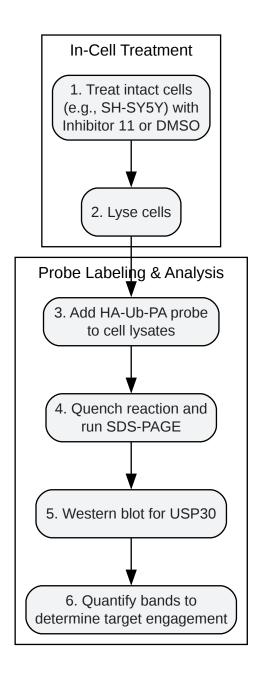
## Part 2: Cellular Target Engagement Assay

This assay confirms that the inhibitor can access and bind to its intended target, USP30, within the complex environment of a cell.

Principle: The Activity-Based Probe (ABP) assay uses a ubiquitin probe modified with a reactive "warhead" (e.g., propargylamide, PA) that forms a covalent bond with the catalytic cysteine in the active site of DUBs.[9][13] Cells are first incubated with the inhibitor, which occupies the active site. The subsequent addition of an ABP (e.g., Biotin-Ub-PA or HA-Ub-PA) to the cell lysate results in labeling of only the unbound, active DUBs. Target engagement is



quantified by the decrease in probe labeling, often visualized as a loss of a higher molecular weight band on a Western blot.[2][9]



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Caption: Workflow for the cellular target engagement assay.

## **Protocol: Activity-Based Probe Assay**

Adapted from protocols for assessing USP30 target engagement.[2][10]



- Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuroblastoma cells) and grow to 80-90% confluency. Treat the cells with various concentrations of "USP30 inhibitor 11" (e.g., 0-10 μM) or DMSO vehicle control for 2-4 hours in serum-free media.
- Cell Lysis: Wash cells with cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM
  Tris pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors).
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. Normalize all samples to the same concentration (e.g., 1-2 mg/mL).
- Probe Labeling: Add the HA-Ub-PA probe to each lysate at a final concentration of 1-2.5 μM.
  Incubate for 45-60 minutes at 37°C with gentle agitation.[9][10]
- Sample Preparation: Quench the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
- Western Blotting:
  - Separate proteins by SDS-PAGE on a suitable polyacrylamide gel.
  - Transfer proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
  - Incubate with a primary antibody against USP30.
  - Wash and incubate with a secondary HRP-conjugated antibody.
  - Develop with an ECL substrate and image using a chemiluminescence detector.
- Data Analysis:
  - Two bands should be visible for USP30 in the DMSO control: a lower band representing native, unbound USP30 and a higher band (~8 kDa shift) representing the USP30-probe covalent complex.[9]
  - In inhibitor-treated samples, the intensity of the upper (probe-bound) band will decrease in a dose-dependent manner.



 Quantify the band intensities using software like ImageJ. Calculate target engagement as the percentage decrease in the probe-bound USP30 signal relative to the DMSO control.

#### **Data Presentation: Sample Target Engagement Results**

Inhibitor Conc. (µM)	Probe-Bound USP30 (Relative Intensity)	Target Engagement (%)
10	0.08	92
3	0.25	75
1	0.52	48
0.3	0.81	19
0.1	0.95	5
0 (DMSO)	1.00	0

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